molecular formula C23H24N2O4S B7718003 N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide

N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide

Cat. No. B7718003
M. Wt: 424.5 g/mol
InChI Key: AUULPEBNODOZJU-UHFFFAOYSA-N
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Description

N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction.

Scientific Research Applications

N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have potential applications in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrase and cyclooxygenase. This compound has also been found to modulate the activity of certain ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory and analgesic effects. In vivo studies have shown that this compound has neuroprotective effects and may be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and ion channels. This makes it useful for studying the mechanisms of these enzymes and ion channels. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to further investigate its potential applications in cancer research, neuroscience, and pharmacology. Another direction is to study the structure-activity relationship of this compound to better understand its mechanism of action. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized using several methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction. The Buchwald-Hartwig reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves coupling an aryl halide with an alkyne in the presence of a copper catalyst. Both methods have been used successfully to synthesize this compound.

properties

IUPAC Name

2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h2-14,25H,15-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUULPEBNODOZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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